molecular formula C17H12N2O2 B2822733 4-Methoxy-2-(2-naphthyloxy)nicotinonitrile CAS No. 339016-77-2

4-Methoxy-2-(2-naphthyloxy)nicotinonitrile

Cat. No.: B2822733
CAS No.: 339016-77-2
M. Wt: 276.295
InChI Key: HDKIPAMZAQSHAT-UHFFFAOYSA-N
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Description

“4-Methoxy-2-(2-naphthyloxy)nicotinonitrile” is a chemical compound with the molecular formula C17H12N2O2 . It has a molecular weight of 276.29 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a nicotinonitrile core with a methoxy group and a naphthyloxy group attached . The exact 3D structure would require more detailed spectroscopic analysis for confirmation.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not available in the current data . Further experimental analysis would be required to determine these properties.

Scientific Research Applications

Peroxidase Activity Studies in Plants

  • Application : A chromogenic assay using 4-methoxy-α-naphthol has been developed for characterizing peroxidative activities in plant tissues. This technique is sensitive and specific for peroxidase against other heme proteins, making it a valuable tool in plant peroxidase studies (Ferrer, Calderón, Muñoz, & Barceló, 1990).

Synthesis and Characterization of Chemical Compounds

  • Application : Research on the interaction of 4-methoxy-1-naphthol with various chemicals has led to the synthesis of derivatives like 2-amino-4-(4-chlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. These studies provide insights into chemical properties and potential applications (Al‐Sehemi, Irfan, & El-Agrody, 2012).

Toxic Nitrite Detection and Adsorption from Wastewater

  • Application : A study has developed a 4-nitro-1-naphthylamine ligand functionalized material for efficient nitrite monitoring and removal from water samples. This application is significant for environmental monitoring and wastewater treatment (Awual et al., 2019).

Electrochemical Studies

  • Application : The electrooxidation of compounds like 5-amino 1-naphthol, closely related to 4-methoxy-2-(2-naphthyloxy)nicotinonitrile, has been studied for the preparation of polymeric films. These findings are crucial for understanding electrochemical processes in materials science (Pham, Mostefai, Simon, & Lacaze, 1994).

Synthesis of Anti-Inflammatory Compounds

  • Application : Research has explored the synthesis of new compounds with anti-inflammatory and analgesic properties, starting from materials similar to this compound. This contributes to the development of novel pharmaceuticals (Narayana et al., 2005).

Catalysis and Organic Synthesis

  • Application : Studies have shown that 4-methoxynaphthylamines can undergo oxidative dimerization in the presence of semiconductors, offering insights into reactions and mechanisms in organic synthesis (Tamura, Takeya, Takahashi, & Okamoto, 2010).

Environmental Applications

  • Application : Research has focused on the selective preparation of certain compounds through the oxidative coupling of naphthols, which has implications in environmental chemistry and pollution control (Kashiwagi, Ono, & Osa, 1993).

Fluorescent Labeling in Biochemistry

  • Application : 4-(2-Aminoethylamino)-N-(4-methoxyphenyl)-1,8-naphthalimide, a compound related to this compound, has been used as a fluorescent labeling reagent for biological molecules like carnitine, highlighting its utility in biochemistry and molecular biology (Nakaya et al., 1999).

Safety and Hazards

The safety and hazards associated with “4-Methoxy-2-(2-naphthyloxy)nicotinonitrile” are not specified in the available data. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Properties

IUPAC Name

4-methoxy-2-naphthalen-2-yloxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-20-16-8-9-19-17(15(16)11-18)21-14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKIPAMZAQSHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC3=CC=CC=C3C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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